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molecular formula C6H6ClNS B8732295 3-Amino-4-chlorobenzenethiol CAS No. 70502-87-3

3-Amino-4-chlorobenzenethiol

Cat. No. B8732295
M. Wt: 159.64 g/mol
InChI Key: GWYXGAVKUBLXOG-UHFFFAOYSA-N
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Patent
US08058311B2

Procedure details

To a cooled solution (0° C.) of tin(II) chloride (11.260 g, 59.40 mmol) in 10 ml concentrated hydrochloric acid was slowly added 4-chloro-3-nitro-benzenesulfonyl chloride (1.690 g, 6.60 mmol) portionwise. The resulting suspension was kept cool and stirred for 15 minutes before the mixture was heated to reflux for 1 hour. After cooling to room temperature the mixture was diluted with water (100 ml) and carefully neutralised using NaHCO3. The aqueous phase was extracted with chloroform (4×50 ml) and the organic phase separated and dried over Na2SO4. Removal of solvent under vacuum afforded a bright yellow solid. Column chromatography on silica gel using 1:1 chloroform/hexane as the mobile phase afforded 3-amino-4-chlorobenzene thiol as a white solid (0.632 g, 60%).
Quantity
11.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
chloroform hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=O)=O)=[CH:7][C:6]=1[N+:15]([O-])=O.C([O-])(O)=O.[Na+].C(Cl)(Cl)Cl.CCCCCC>Cl.O>[NH2:15][C:6]1[CH:7]=[C:8]([SH:11])[CH:9]=[CH:10][C:5]=1[Cl:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
11.26 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.69 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
chloroform hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CCCCCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 minutes before the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was kept cool
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with chloroform (4×50 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent under vacuum
CUSTOM
Type
CUSTOM
Details
afforded a bright yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1C=C(C=CC1Cl)S
Measurements
Type Value Analysis
AMOUNT: MASS 0.632 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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